molecular formula C14H16N2O4 B11007270 (5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione

(5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B11007270
M. Wt: 276.29 g/mol
InChI Key: WMUQOFMUSUYODQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes a benzodioxole ring and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring and the imidazolidine-2,4-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a lead compound for drug discovery.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine-2,4-dione derivatives and benzodioxole-containing molecules. Examples include:

  • 3-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione
  • 3-(1,3-benzodioxol-5-ylmethyl)-5-ethylimidazolidine-2,4-dione

Uniqueness

The uniqueness of (5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-(propan-2-yl)imidazolidine-2,4-dione lies in its specific substitution pattern and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

(5S)-3-(1,3-benzodioxol-5-ylmethyl)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C14H16N2O4/c1-8(2)12-13(17)16(14(18)15-12)6-9-3-4-10-11(5-9)20-7-19-10/h3-5,8,12H,6-7H2,1-2H3,(H,15,18)/t12-/m0/s1

InChI Key

WMUQOFMUSUYODQ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=O)N1)CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.